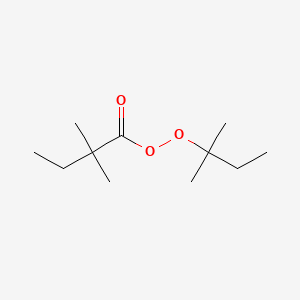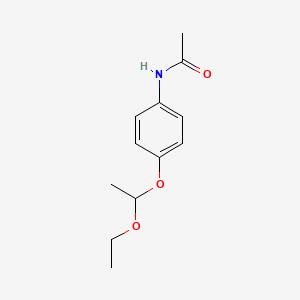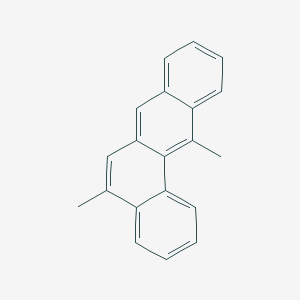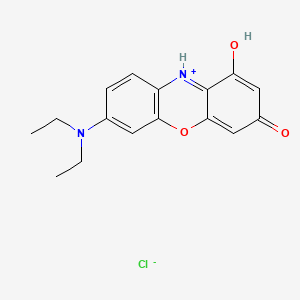
tert-Pentyl 2,2-dimethylperoxybutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Pentyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C11H22O3 . It is known for its applications in polymer chemistry, particularly as an initiator in radical polymerization processes . The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Pentyl 2,2-dimethylperoxybutyrate can be synthesized through the reaction of tert-pentyl alcohol with 2,2-dimethylbutyric acid in the presence of a peroxide initiator . The reaction typically requires controlled temperature conditions to ensure the stability of the peroxide group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions . The process is carefully monitored to prevent any thermal decomposition of the peroxide, which can be hazardous .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Pentyl 2,2-dimethylperoxybutyrate primarily undergoes radical decomposition reactions due to the presence of the peroxide group . It can also participate in oxidation reactions where it acts as an oxidizing agent .
Common Reagents and Conditions:
Radical Decomposition: This reaction typically occurs under thermal or photochemical conditions, where the peroxide bond breaks to form free radicals.
Oxidation: Common oxidizing agents used in reactions with this compound include oxygen and other peroxides.
Major Products: The major products formed from the decomposition of this compound include tert-pentyl alcohol and 2,2-dimethylbutyric acid .
Wissenschaftliche Forschungsanwendungen
tert-Pentyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research :
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to form polymers.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to generate free radicals.
Industry: It is used in the manufacturing of plastics and other polymeric materials.
Wirkmechanismus
The mechanism of action of tert-pentyl 2,2-dimethylperoxybutyrate involves the homolytic cleavage of the peroxide bond to generate free radicals . These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets include various unsaturated compounds that can undergo radical addition reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2,2-dimethylperoxybutyrate
- tert-Hexyl 2,2-dimethylperoxybutyrate
- tert-Octyl 2,2-dimethylperoxybutyrate
Comparison: tert-Pentyl 2,2-dimethylperoxybutyrate is unique due to its specific alkyl group, which influences its reactivity and stability . Compared to tert-butyl and tert-hexyl analogs, this compound offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Eigenschaften
CAS-Nummer |
93778-67-7 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-10(3,4)9(12)13-14-11(5,6)8-2/h7-8H2,1-6H3 |
InChI-Schlüssel |
BHOJYRVNQUQMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)OOC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)




